p-Sulfanilylbenzylamine
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Overview
Description
p-Sulfanilylbenzylamine: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . It is also known by other names such as 4-[(4-Aminophenyl)sulfonyl]benzenemethanamine . This compound is characterized by its sulfonamide group, which is a key functional group in many antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfanilylbenzylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with benzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: p-Sulfanilylbenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: p-Sulfanilylbenzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of sulfonamide compounds with enzymes and other biological molecules .
Medicine: This compound is a key intermediate in the synthesis of antibacterial agents, particularly those targeting bacterial folate synthesis .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Sulfanilylbenzylamine involves its interaction with bacterial enzymes involved in folate synthesis. The sulfonamide group mimics p-aminobenzoic acid (PABA) , a substrate for the enzyme dihydropteroate synthase . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- Sulfanilamide
- Sulfadiazine
- Sulfamethoxazole
Comparison: Compared to these similar compounds, p-Sulfanilylbenzylamine has a unique benzylamine moiety, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged to develop new antibacterial agents with improved efficacy and reduced resistance .
Properties
CAS No. |
4393-19-5 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H14N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 |
InChI Key |
HLCZHPINLSRYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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